N-ethyl-3,5-dinitro-N-phenylbenzamide
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Overview
Description
N-ethyl-3,5-dinitro-N-phenylbenzamide is a chemical compound with the molecular formula C15H13N3O5 and a molecular weight of 315.28 g/mol . It is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a phenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dinitro-N-phenylbenzamide typically involves the nitration of N-ethyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: N-ethyl-3,5-diamino-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3,5-dinitro-N-phenylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H13N3O5 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-ethyl-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-2-16(12-6-4-3-5-7-12)15(19)11-8-13(17(20)21)10-14(9-11)18(22)23/h3-10H,2H2,1H3 |
InChI Key |
KLAWTHDWLDTWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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